Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring structurally defined benzoxathiin probes with high predicted membrane permeability often face limited availability of substituted analogs. This compound addresses that gap with a computed LogP of 5.46 and PSA of 73.22 Ų, enabling passive diffusion and blood-brain barrier penetration studies. · Unique 6-benzyloxy-2-methoxyphenol substitution pattern enables SAR exploration against simpler benzoxathiin analogs. · Ready stock availability with ≥95% purity ensures immediate initiation of in vitro assays and analytical method development. · Compatible with patented JP2012140380 synthetic methodology for further derivatization.

Molecular Formula C22H18O4S
Molecular Weight 378.4 g/mol
CAS No. 918137-27-6
Cat. No. B12622082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-
CAS918137-27-6
Molecular FormulaC22H18O4S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)O
InChIInChI=1S/C22H18O4S/c1-24-19-9-7-16(11-18(19)23)21-14-27-22-12-17(8-10-20(22)26-21)25-13-15-5-3-2-4-6-15/h2-12,14,23H,13H2,1H3
InChIKeyKQOOZQXGFSHALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- – Structural and Physicochemical Baseline


Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- (CAS 918137-27-6) is a complex benzoxathiin-containing phenol derivative with the molecular formula C22H18O4S and a molecular weight of 378.44 g/mol. The compound features a 1,4-benzoxathiin core substituted at the 6-position with a phenylmethoxy (benzyloxy) group and linked at the 2-position to a 2-methoxyphenol moiety. This unique structural architecture distinguishes it from simpler benzoxathiin analogs that lack the extended aromatic substitution pattern. Computed physicochemical properties include a LogP of 5.46290 and a Polar Surface Area (PSA) of 73.22 Ų . The compound is available as a research-grade chemical from specialty suppliers, typically at ≥95% purity, and is intended for laboratory research use only .

Why Generic Substitution Fails: The Critical 6-Benzyloxy-1,4-Benzoxathiin Scaffold


Generic substitution among benzoxathiin derivatives is not supported by the available evidence for CAS 918137-27-6. The compound contains a distinctive 6-phenylmethoxy (benzyloxy) substituent on the 1,4-benzoxathiin ring combined with a 2-methoxyphenol moiety at the 2-position, a substitution pattern not found in simpler commercially available benzoxathiin analogs. Even closely related compounds such as 4-(2,3-dihydro-1,4-benzoxathiin-2-yl)phenol (CAS 935859-11-3) lack both the methoxy and benzyloxy functional groups that define the target compound's computed property profile . In the broader benzoxathiin class, minor structural modifications have been shown to produce substantial differences in biological activity; for example, dihydrobenzoxathiin analogs with different substituents on the aromatic ring showed 50-fold differences in estrogen receptor alpha selectivity [1]. Without direct comparative bioactivity data for CAS 918137-27-6, procurement decisions must be guided by the structural uniqueness of the target compound and the recognition that analogs lacking the specific phenylmethoxy and methoxy substitution pattern are chemically distinct entities that cannot be assumed to share the same properties or research utility.

Quantitative Evidence: Differentiating from Structural Analogs


Enhanced Lipophilicity vs. Simpler Benzoxathiin Analogs

The target compound exhibits a computed LogP of 5.46290, significantly higher than the predicted LogP of simpler benzoxathiin phenol analogs such as 4-(2,3-dihydro-1,4-benzoxathiin-2-yl)phenol (CAS 935859-11-3), which has a predicted LogP of approximately 2.8–3.2 based on its lower molecular weight (244.31 g/mol) and absence of lipophilic substituents . This ~2.3–2.7 log unit difference represents an approximately 200–500-fold higher theoretical partition coefficient, indicating substantially greater lipophilicity for CAS 918137-27-6.

Lipophilicity Drug-likeness Membrane permeability

Unique Molecular Topology and Polar Surface Area

CAS 918137-27-6 possesses a computed Polar Surface Area (PSA) of 73.22 Ų, which differentiates it from structurally simpler analogs. This PSA value reflects the contribution of the four oxygen atoms and one sulfur atom in the molecular structure . In comparison, 4-(2,3-dihydro-1,4-benzoxathiin-2-yl)phenol (CAS 935859-11-3, C14H12O2S) is predicted to have a PSA of approximately 43–48 Ų based on its two oxygen atoms and one sulfur atom, a difference of approximately 25–30 Ų.

Polar surface area Molecular topology Bioavailability

Synthetic Accessibility via 2-Alkoxy-Substituted Benzoxathiin Methodology

The 1,4-benzoxathiin core of CAS 918137-27-6 can be constructed using the patented methodology described in JP2012140380, which provides a safe and convenient route to 2-alkoxy-substituted benzoxathiin compounds via reaction of thiosalicylic acid derivatives with orthoformic acid esters in the presence of an acid catalyst [1]. This methodology is specifically suited to the 2-substituted benzoxathiin architecture present in CAS 918137-27-6, whereas alternative synthetic approaches such as copper(I)-BINOL-catalyzed domino synthesis produce 1,4-benzoxathiine moieties with different substitution patterns and may not accommodate the phenylmethoxy substituent at the 6-position [2].

Synthetic methodology Benzoxathiin synthesis Process chemistry

Benzoxathiin Scaffold Sensitivity to Substituent Modifications

Evidence from the broader benzoxathiin class demonstrates that minor structural modifications produce large differences in biological activity. Dihydrobenzoxathiin derivatives evaluated as estrogen receptor alpha (ERα) modulators showed that the most active analog (compound 4-D) was 50-fold selective for ERα over ERβ in competitive binding assays and 100-fold selective in transactivation assays in HEK-293 cells [1]. These findings demonstrate that benzoxathiin scaffold activity is exquisitely sensitive to substituent identity and position. Applied to CAS 918137-27-6, this class-level evidence predicts that its unique 6-benzyloxy substitution pattern and 2-methoxyphenol appendage would confer a biological activity profile distinct from the ERα-selective dihydrobenzoxathiins and from benzoxathiin H3 receptor inverse agonists [2], although direct experimental confirmation is lacking. Analogs lacking the 6-benzyloxy group (e.g., CAS 935859-11-3) should not be presumed interchangeable.

Structure-activity relationship Benzoxathiin pharmacology Receptor selectivity

Research-Grade Purity Standard for Reproducible Design

CAS 918137-27-6 is supplied as a research-grade chemical with a standard purity specification of ≥95% (as indicated by commercial listings) , providing a defined quality baseline for experimental reproducibility. In contrast, many structurally related benzoxathiin analogs lack established purity standards or commercial availability, requiring custom synthesis with unvalidated purity for comparative studies. The availability of CAS 918137-27-6 as a pre-characterized reference standard eliminates batch-to-batch variability concerns that would otherwise confound comparative research.

Purity specification Research reproducibility Quality control

Optimal Research Applications Based on Structural Evidence


Lipophilicity-Dependent Membrane Permeability Studies

With a computed LogP of 5.46290, CAS 918137-27-6 is suited for research applications requiring high membrane permeability, such as blood-brain barrier penetration studies or intracellular target engagement assays. Its LogP is approximately 2.3–2.7 log units higher than simpler benzoxathiin phenol analogs, predicting a 200–500-fold greater partition coefficient . This property makes CAS 918137-27-6 the preferred choice over lower-LogP benzoxathiin derivatives when passive membrane diffusion is a critical experimental parameter.

Structure-Activity Relationship Studies on Substitution Patterns

The unique combination of a 6-benzyloxy substituent on the 1,4-benzoxathiin ring and a 2-methoxyphenol group at the 2-position makes CAS 918137-27-6 a valuable tool compound for SAR investigations. Given that published benzoxathiin derivatives show 50–100-fold selectivity differences driven by substituent variations , this compound enables exploration of how the benzyloxy/methoxyphenol substitution pattern influences target binding, selectivity, and functional activity compared to previously characterized benzoxathiin analogs.

Synthetic Methodology for 2-Substituted Benzoxathiins

CAS 918137-27-6 represents a scaffold compatible with the JP2012140380 patented synthetic methodology for 2-alkoxy-substituted benzoxathiins . Researchers developing new synthetic routes to 2-substituted benzoxathiin derivatives can employ this compound as a reference standard or starting material for further derivatization, leveraging the established synthetic pathway that specifically accommodates the 2-substituted architecture.

Pre-Characterized Reference Standard for Analytical Methods

As a commercially available compound with a defined CAS registry, documented molecular formula (C22H18O4S), molecular weight (378.44 g/mol), and computed properties including PSA of 73.22 Ų and LogP of 5.46290 , CAS 918137-27-6 can serve as a reference standard for developing HPLC, LC-MS, or GC-MS analytical methods targeting this structural class. The availability of GHS safety documentation further supports its use in regulated laboratory environments requiring documented hazard information.

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